
2H-1-Benzopyran, 7-methoxy-2,2-dimethyl-3-phenyl-4-(4-(2-propenyloxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 是一种复杂的属于苯并吡喃家族的有机化合物。苯并吡喃以其多样的生物活性而闻名,常存在于天然产物中。这种特殊的化合物以其独特的结构特征为特征,包括在第 7 位的甲氧基、在第 2 位的二甲基和在第 3 位的苯基,以及在第 4 位的丙烯氧基苯基。
准备方法
合成路线和反应条件
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下对适当的前体进行环化。该反应可能涉及使用路易斯酸等催化剂来促进环化过程。二氯甲烷或甲苯等溶剂通常用于溶解反应物和控制反应环境。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器的大规模合成。反应条件经过优化,以确保高产率和纯度。连续流动合成等技术可用于提高效率和可扩展性。还考虑使用绿色化学原理(例如溶剂回收和节能工艺)来最大限度地减少环境影响。
化学反应分析
反应类型
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的酮或羧酸。
还原: 使用氢化铝锂等试剂的还原反应可以将该化合物转化为醇或烷烃。
取代: 亲电和亲核取代反应可以在苯并吡喃环上的各个位置发生,导致形成多种衍生物。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 溴或氯等卤化剂,以及胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物包括酮、醇、烷烃和各种取代的苯并吡喃衍生物。
科学研究应用
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的基础。
生物学: 研究其潜在的生物活性,包括抗炎、抗氧化和抗菌特性。
医学: 研究其在治疗各种疾病(如癌症和神经退行性疾病)中的潜在治疗效果。
工业: 由于其独特的结构特性,用于开发新型材料,如聚合物和涂料。
作用机制
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。例如,它可能抑制参与炎症或氧化应激的某些酶的活性,从而发挥抗炎或抗氧化作用。
相似化合物的比较
类似化合物
香豆素: 一种更简单的苯并吡喃衍生物,以其抗凝血特性而闻名。
伞形酮: 一种具有抗氧化和抗炎活性的天然香豆素。
香豆素: 另一种具有类似生物活性的香豆素衍生物。
独特性
2H-1-苯并吡喃, 7-甲氧基-2,2-二甲基-3-苯基-4-(4-(2-丙烯氧基)苯基)- 由于其复杂的结构,赋予了其独特的化学和生物特性,因此是独一无二的。
属性
CAS 编号 |
123886-63-5 |
|---|---|
分子式 |
C27H26O3 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
7-methoxy-2,2-dimethyl-3-phenyl-4-(4-prop-2-enoxyphenyl)chromene |
InChI |
InChI=1S/C27H26O3/c1-5-17-29-21-13-11-19(12-14-21)25-23-16-15-22(28-4)18-24(23)30-27(2,3)26(25)20-9-7-6-8-10-20/h5-16,18H,1,17H2,2-4H3 |
InChI 键 |
DMQBARJBKYJCSC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


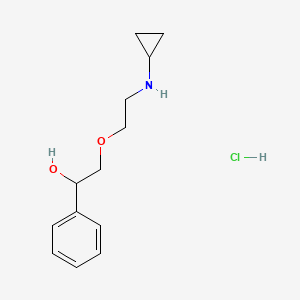
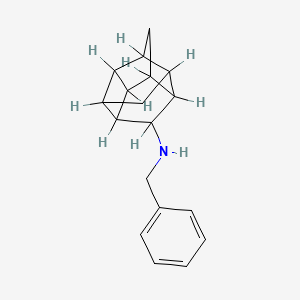
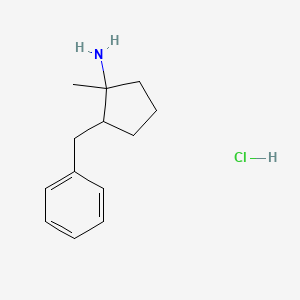

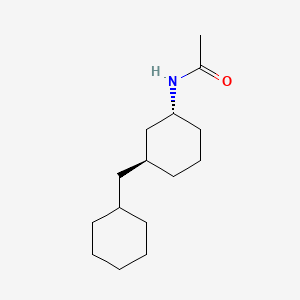
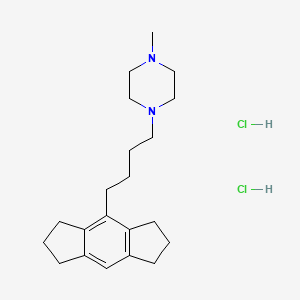
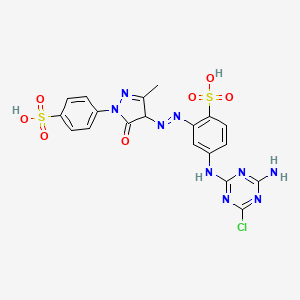

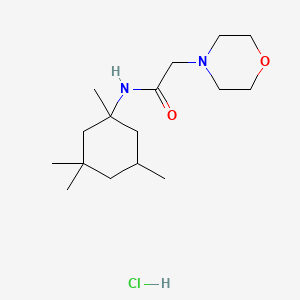
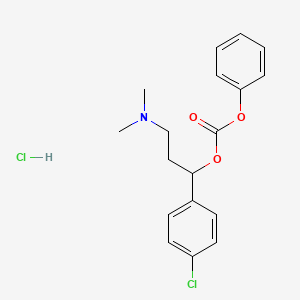
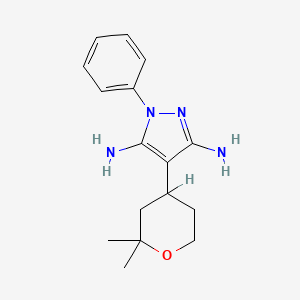

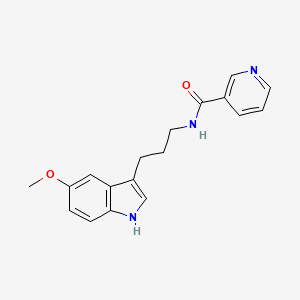
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
